molecular formula C17H23BrOSi B045161 Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl- CAS No. 100751-62-0

Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B045161
CAS No.: 100751-62-0
M. Wt: 351.4 g/mol
InChI Key: ZOOFMPPOMQXNLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- typically involves the reaction of 6-bromo-2-naphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or acids derived from the methoxy group.

    Reduction Reactions: Products include hydrogenated naphthalenes.

Scientific Research Applications

Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to modify biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • Silane, (6-chloro-2-naphthalenyl)methoxydimethyl-
  • Silane, (6-fluoro-2-naphthalenyl)methoxydimethyl-
  • Silane, (6-iodo-2-naphthalenyl)methoxydimethyl-

Uniqueness

Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrOSi/c1-17(2,3)20(4,5)19-12-13-6-7-15-11-16(18)9-8-14(15)10-13/h6-11H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOFMPPOMQXNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541716
Record name [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100751-62-0
Record name [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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